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Compound of Interest

Compound Name: 2-Pyridinol-1-oxide

Cat. No.: B179263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Pyridinol-1-oxide (CAS: 13161-30-3), also known as 1-hydroxy-2-pyridinone. The document
collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopic data. Detailed experimental protocols for acquiring such spectra are
also provided. Due to the tautomeric nature of this molecule, existing as both 2-pyridinol-1-
oxide and 1-hydroxy-2-pyridinone, spectral data often reflects a composite of these forms, with
the pyridone tautomer frequently predominating, particularly in the solid state.

Spectroscopic Data Summary

The following sections present a summary of the available spectroscopic data for 2-Pyridinol-
1-oxide and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise and complete NMR data for 2-Pyridinol-1-oxide is not consistently available across
public databases. Therefore, representative data from closely related pyridine N-oxide
derivatives are presented to provide an expected range and pattern of chemical shifts. The
aromatic protons in these derivatives typically resonate between 7.0 and 8.5 ppm.[1]

Table 1: Representative *H NMR Spectroscopic Data for Pyridine N-Oxide Derivatives
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. . Coupling
Chemical Shift L
Compound Solvent Multiplicity Constant (J)
(3) ppm
Hz
2-Methylpyridine
_ e CDCls 2.53 (CHs) s -
N-Oxide
7.20-7.32 (Ar-H) m -
8.29-8.30 (Ar-H)  d 5.5
2-Chloropyridine
, CDCls 7.28-7.32 (Ar-H) m -
N-Oxide
7.55-7.58 (Ar-H) m -
8.40-8.41 (Ar-H) m -
Pyridine N-Oxide  CDCls 7.35-7.37 (Ar-H) m -

8.25-8.27 (Ar-H)  m -

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

Table 2: Representative 133C NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

Compound Solvent Chemical Shift (6) ppm
. , 17.3,123.2,125.5, 126.1,
2-Methylpyridine N-Oxide CDCls
138.8, 148.5
. _ _ 123.8, 126.0, 126.9, 140.3,
2-Chloropyridine N-Oxide CDCls (with DMSO)
141.5
Pyridine N-Oxide CDClIs 125.3, 125.5, 138.5

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

The PubChem database contains a 13C NMR spectrum for 1-hydroxy-2(1H)-pyridinone, a
tautomer of 2-Pyridinol-1-oxide.[2] While specific peak values are not listed in the available
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search results, analysis of such a spectrum would provide the most direct data for this
tautomeric form.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Pyridinol-1-oxide displays characteristic absorption bands
corresponding to its key functional groups. A notable feature is a strong absorption band for the
C=0 stretching vibration, which indicates the prevalence of the pyridone tautomer.[1]

Table 3: Key IR Absorption Bands for 2-Pyridinol-1-oxide

. . Wavenumber .
Vibrational Mode Intensity Notes
(cm™)
From the hydroxyl
O-H Stretch ~3331 Strong, Broad
group.
Aromatic C-H Stretch 3100-3000 Medium
Not specified, but Indicative of the
C=0 Stretch Strong )
strong pyridone tautomer.
Aromatic C=C Stretch 1600-1450 Medium
Characteristic of the
N-O Stretch ~1446 Strong ]
N-oxide group.
C-0O Stretch 1320-1000 Strong
Aromatic C-H Bend
900-675 Strong

(out-of-plane)

Specific values for O-H and N-O stretches are from a study of a Ni(ll) complex with 2-
hydroxypyridine-N-oxide, referring to the free ligand.[1] General ranges are from standard IR
correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

2-Pyridinol-1-oxide exhibits strong absorption in the UV region, which is characteristic of its
conjugated aromatic system. The exact absorption maxima (Amax) can be influenced by the
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solvent polarity and the predominant tautomeric form in solution.[1] While specific Amax values

for 2-Pyridinol-1-oxide were not found in the search results, the related compound 2-pyridone

has a Amax of 293 nm in an aqueous solution.[3]

Table 4: UV-Vis Absorption Data

Compound Solvent Amax (nm)

Notes

. , . Strong absorption in
2-Pyridinol-1-oxide Not Specified )
the UV region

Specific Amax not
available in search

results.

2-Pyridone (related
H20 293
compound)

For comparison.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and *3C)

Objective: To determine the chemical structure and purity of 2-Pyridinol-1-oxide by identifying

the chemical environment of its hydrogen and carbon atoms.

Methodology:

e Sample Preparation:

o Weigh approximately 5-10 mg of high-purity 2-Pyridinol-1-oxide.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a

standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the

compound and the specific information required.
o Ensure the solution is homogeneous.

e Instrumentation and Data Acquisition:

© 2025 BenchChem. All rights reserved. 4/9

Tech Support


https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-y-ppm-and-coupling-constants-JH-H-Hz-for-3-13-17-and_tbl1_238664812
https://www.benchchem.com/product/b179263?utm_src=pdf-body
https://www.researchgate.net/figure/UV-Vis-absorption-spectra-upon-immersion-of-I-2-CPP2-in-ethanol-Inset-photographs-of_fig7_340395421
https://www.benchchem.com/product/b179263?utm_src=pdf-body
https://www.benchchem.com/product/b179263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and
sensitivity.

o Acquire a *H NMR spectrum. Typical parameters include a 30° pulse width and a
relaxation delay of 1-2 seconds.

o Acquire a 13C NMR spectrum. This will require a larger number of scans than the *H
spectrum due to the lower natural abundance of 13C.

o If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to
establish *H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to
determine *H-13C one-bond correlations.

o Data Processing and Analysis:
o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
o Phase the spectra and apply baseline correction.

o Reference the spectra to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts (d), coupling constants (J), and multiplicities (singlet, doublet,
triplet, etc.) to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in 2-Pyridinol-1-oxide.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-Pyridinol-1-oxide sample directly onto the ATR
crystal.
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o Ensure good contact between the sample and the crystal by applying pressure using the
instrument's pressure arm.

o Sample Preparation (KBr Pellet):

o Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Grind the mixture to a fine powder.

o Press the powder into a thin, transparent pellet using a hydraulic press.
e Instrumentation and Data Acquisition:

o Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
o Acquire the sample spectrum over a typical range of 4000-400 cm~1.
e Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.

o Identify the characteristic absorption bands (peaks) and correlate them to specific
functional groups and vibrational modes using standard IR correlation tables.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of 2-Pyridinol-1-oxide.
Methodology:

e Sample Preparation:
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o Prepare a stock solution of 2-Pyridinol-1-oxide of a known concentration in a UV-
transparent solvent (e.g., ethanol, methanol, or water).

o Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
For a single spectrum, a concentration that gives an absorbance reading between 0.1 and
1.0 is ideal.

e Instrumentation and Data Acquisition:

[¢]

Use a dual-beam UV-Vis spectrophotometer.

[e]

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

[e]

Fill a matching quartz cuvette with the sample solution.

o

Place the cuvettes in the spectrophotometer.

[¢]

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
o Data Analysis:
o Identify the wavelength(s) of maximum absorbance (Amax).

o If quantitative analysis is required, use the Beer-Lambert law (A = €bc) to calculate the
molar absorptivity (€) from the absorbance (A), path length (b, typically 1 cm), and
concentration (c).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Pyridinol-1-oxide.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. rsc.org [rsc.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyridinol-1-oxide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b179263?utm_src=pdf-body-img
https://www.benchchem.com/product/b179263?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-y-ppm-and-coupling-constants-JH-H-Hz-for-3-13-17-and_tbl1_238664812
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://www.researchgate.net/figure/UV-Vis-absorption-spectra-upon-immersion-of-I-2-CPP2-in-ethanol-Inset-photographs-of_fig7_340395421
https://www.benchchem.com/product/b179263#spectroscopic-data-of-2-pyridinol-1-oxide-nmr-ir-uv-vis
https://www.benchchem.com/product/b179263#spectroscopic-data-of-2-pyridinol-1-oxide-nmr-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b179263#spectroscopic-data-of-2-pyridinol-1-oxide-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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